2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
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Overview
Description
2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic compound that features a pyrazine ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at various sites, including the oxadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Uniqueness
2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is unique due to its combination of a pyrazine ring, an oxadiazole ring, and a piperidine ring
Biological Activity
The compound 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H19N3O2S
- Molecular Weight : 341.4 g/mol
- CAS Number : 2379997-48-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the oxadiazole and pyrazine moieties suggests potential interactions with enzymes and receptors involved in several metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Antioxidant Activity : The structure may confer antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole structure have shown effectiveness against various bacterial strains and fungi.
Anticancer Properties
The anticancer potential of this compound has been explored in vitro against various cancer cell lines:
- Colon Carcinoma (HCT-116) : Exhibited an IC50 value of 6.2 μM.
- Breast Cancer (T47D) : Showed IC50 values of 43.4 μM and 27.3 μM for different derivatives.
These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways.
Study on Antimalarial Activity
A related compound was evaluated for its antimalarial activity against Plasmodium falciparum. Results indicated significant suppression of parasite growth in vitro and improved survival rates in murine models infected with Plasmodium yoelii. This suggests a broader applicability for compounds with similar structures.
Screening for Anthelmintic Activity
In a screening study using Caenorhabditis elegans as a model organism, several compounds were identified that displayed potent anthelmintic activity at concentrations ranging from 25 to 50 ppm. This highlights the potential use of such compounds in treating helminth infections.
Data Summary Table
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-15(26-11-12)18(24)23-6-2-3-13(10-23)8-16-21-17(22-25-16)14-9-19-4-5-20-14/h4-5,7,9,11,13H,2-3,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXYDRWZVYHSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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